5-Tert-butyl-3-[[4-[(2-methoxyphenyl)methyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole
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Overview
Description
5-Tert-butyl-3-[[4-[(2-methoxyphenyl)methyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-3-[[4-[(2-methoxyphenyl)methyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole typically involves multiple steps. One common method starts with the preparation of the piperidine derivative, followed by the introduction of the oxadiazole ring. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
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Step 1: Synthesis of Piperidine Derivative
Reagents: 2-methoxybenzyl chloride, piperidine
Conditions: Reflux in an appropriate solvent such as ethanol or toluene
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Step 2: Formation of Oxadiazole Ring
Reagents: tert-butyl hydrazine, carboxylic acid derivative
Conditions: Cyclization reaction under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-3-[[4-[(2-methoxyphenyl)methyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Halogenating agents like N-bromosuccinimide for bromination
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5-Tert-butyl-3-[[4-[(2-methoxyphenyl)methyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-3-[[4-[(2-methoxyphenyl)methyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of a particular enzyme, thereby affecting a metabolic pathway.
Comparison with Similar Compounds
Similar Compounds
- 5-Tert-butyl-3-[[4-[(2-chlorophenyl)methyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole
- 5-Tert-butyl-3-[[4-[(2-fluorophenyl)methyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole
Uniqueness
Compared to similar compounds, 5-Tert-butyl-3-[[4-[(2-methoxyphenyl)methyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole is unique due to the presence of the methoxy group on the phenyl ring. This functional group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-tert-butyl-3-[[4-[(2-methoxyphenyl)methyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2/c1-20(2,3)19-21-18(22-25-19)14-23-11-9-15(10-12-23)13-16-7-5-6-8-17(16)24-4/h5-8,15H,9-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOILDQXZFPJGKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=NO1)CN2CCC(CC2)CC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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